6-Bromo-3-hydroxyquinoline-5-carboxylic Acid
CAS No.:
Cat. No.: VC18375817
Molecular Formula: C10H6BrNO3
Molecular Weight: 268.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6BrNO3 |
|---|---|
| Molecular Weight | 268.06 g/mol |
| IUPAC Name | 6-bromo-3-hydroxyquinoline-5-carboxylic acid |
| Standard InChI | InChI=1S/C10H6BrNO3/c11-7-1-2-8-6(9(7)10(14)15)3-5(13)4-12-8/h1-4,13H,(H,14,15) |
| Standard InChI Key | CWILSFCJAPFBKJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C2=C1N=CC(=C2)O)C(=O)O)Br |
Introduction
Structural Characteristics and Chemical Properties
Molecular Architecture
The core structure of 6-bromo-3-hydroxyquinoline-5-carboxylic acid consists of a quinoline ring system substituted with three functional groups: bromine (position 6), hydroxyl (position 3), and carboxylic acid (position 5). This arrangement creates distinct electronic and steric effects that influence reactivity and intermolecular interactions. The molecular formula C₁₀H₆BrNO₃ corresponds to a planar aromatic system with a calculated molecular weight of 268.06 g/mol .
The SMILES notation C1=CC2=NC=C(C(=C2C=C1Br)C(=O)O)O and InChIKey PHFJIUZKWPELKO-UHFFFAOYSA-N provide precise representations of its connectivity and stereoelectronic features. Comparative analysis with related quinoline derivatives (Table 1) reveals how substitution patterns alter physicochemical and biological profiles.
Table 1: Structural Comparison of Quinoline Derivatives
Physicochemical Properties
The compound exhibits limited water solubility due to its aromatic backbone and polar functional groups, which form intramolecular hydrogen bonds. Predicted collision cross-section (CCS) values for adducts such as [M+H]⁺ (146.1 Ų) and [M-H]⁻ (145.5 Ų) suggest moderate molecular size and charge distribution . Thermal stability analyses are absent in current literature, but analogous quinoline-carboxylic acids decompose above 200°C, implying similar behavior.
Synthesis and Manufacturing
Synthetic Routes
Industrial synthesis of 6-bromo-3-hydroxyquinoline-5-carboxylic acid typically involves bromination of pre-functionalized quinoline precursors. A common pathway includes:
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Quinoline Nucleus Formation: Cyclization of aniline derivatives with glycerol and sulfuric acid under Skraup conditions.
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Functionalization: Sequential bromination at position 6 using Br₂/FeBr₃, followed by hydroxylation via Ullmann coupling or nucleophilic aromatic substitution .
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Carboxylation: Introduction of the carboxylic acid group at position 5 through Kolbe-Schmitt or directed ortho-metalation strategies .
Industrial Production
Manufacturers like MolCore BioPharmatech produce the compound with ≥97% purity under ISO-certified conditions . Scalability challenges include controlling regioselectivity during bromination and minimizing byproducts during carboxylation. Advanced purification techniques (e.g., preparative HPLC) ensure compliance with pharmaceutical-grade standards .
Biological Activity and Mechanism
Enzyme Inhibition
Quinoline-carboxylic acids are known inhibitors of DNA gyrase and topoisomerase IV, critical targets in Gram-negative and Gram-positive bacteria, respectively. Molecular docking simulations suggest that the bromine atom enhances binding affinity to enzyme active sites, while the carboxylic acid group stabilizes interactions via salt bridges .
Applications in Pharmaceutical Research
Drug Intermediate
The compound’s versatility as a building block is evidenced by its use in synthesizing kinase inhibitors and antimalarial agents. For instance, coupling with aryl boronic acids via Suzuki-Miyaura reactions yields biaryl derivatives with enhanced pharmacokinetic profiles .
Structure-Activity Relationship (SAR) Studies
Researchers systematically modify the quinoline scaffold to optimize bioactivity. Key findings include:
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